molecular formula C11H14S B14453148 [(Pent-1-en-1-yl)sulfanyl]benzene CAS No. 75924-76-4

[(Pent-1-en-1-yl)sulfanyl]benzene

Cat. No.: B14453148
CAS No.: 75924-76-4
M. Wt: 178.30 g/mol
InChI Key: KCOAKHNGSIVKOG-UHFFFAOYSA-N
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Description

[(Pent-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a pent-1-en-1-yl group attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Pent-1-en-1-yl)sulfanyl]benzene typically involves the reaction of pent-1-en-1-yl halides with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of thiophenol attacks the carbon atom of the halide, displacing the halogen atom and forming the desired product.

Reaction Conditions:

    Reagents: Pent-1-en-1-yl halide, thiophenol

    Solvent: Anhydrous ethanol or tetrahydrofuran

    Catalyst: Potassium carbonate or sodium hydroxide

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same reagents and conditions as the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(Pent-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the pent-1-en-1-yl group can be reduced to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Bromine or nitric acid for halogenation or nitration, respectively

Major Products

    Oxidation: [(Pent-1-en-1-yl)sulfinyl]benzene, [(Pent-1-en-1-yl)sulfonyl]benzene

    Reduction: this compound (alkane form)

    Substitution: Brominated or nitrated derivatives of this compound

Scientific Research Applications

[(Pent-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Pent-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfur and benzene moieties. The sulfur atom can form coordination complexes with metal ions, while the benzene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

[(Pent-1-en-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:

    [(Pent-1-en-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and properties.

    [(Pent-1-en-1-yl)amino]benzene: Contains a nitrogen atom, which affects its electronic properties and reactivity.

    [(Pent-1-en-1-yl)thio]benzene: Similar to this compound but with a different sulfur oxidation state.

The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs.

Properties

CAS No.

75924-76-4

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

pent-1-enylsulfanylbenzene

InChI

InChI=1S/C11H14S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-10H,2-3H2,1H3

InChI Key

KCOAKHNGSIVKOG-UHFFFAOYSA-N

Canonical SMILES

CCCC=CSC1=CC=CC=C1

Origin of Product

United States

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